molecular formula C6H6Br2N2 B1314967 4,5-Dibromobenzene-1,2-diamine CAS No. 49764-63-8

4,5-Dibromobenzene-1,2-diamine

Cat. No. B1314967
CAS RN: 49764-63-8
M. Wt: 265.93 g/mol
InChI Key: TTXGKCVKGXHPRI-UHFFFAOYSA-N
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Description

4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula C6H6Br2N2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by amine groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, which is a six-membered ring with alternating double and single bonds. Two of the hydrogen atoms in the benzene ring are replaced by bromine atoms, and two other hydrogen atoms are replaced by amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows :

Scientific Research Applications

Synthesis and Organic Transformations

1,2-Dibromobenzenes, including derivatives like 4,5-Dibromobenzene-1,2-diamine, are crucial precursors in organic chemistry for various transformations. Their role is particularly significant in reactions leading to the formation of benzynes and other synthetically valuable derivatives through regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011). These processes enable the efficient synthesis of a wide range of compounds, demonstrating the versatility of dibromobenzenes in organic synthesis.

Molecular and Structural Studies

Dibromobenzenes have been extensively studied for their molecular structures and behaviors. Research utilizing density functional theory (DFT) and second order Møller-Plesset perturbation theory (MP2) levels has elucidated the structural characteristics of dibromobenzenes, revealing the effects of bromine substitution on the benzene ring's distortion and electronegativity. These studies also explore the dipole moment and frontier molecular orbitals (FMOs), contributing to a deeper understanding of the reactivity and spectral properties of these compounds (Wang et al., 2013).

Material Science and Semiconductor Research

Dibromobenzene derivatives have been employed in the synthesis of new classes of high-performance semiconductors for organic field-effect transistors (FETs). For instance, compounds synthesized from 1,4-dibromobenzene exhibit promising p-type semiconductor properties, with certain derivatives showing high FET mobility. These findings underline the potential of dibromobenzene derivatives in the development of advanced electronic materials (Takimiya et al., 2004).

Chemical Surface Interactions

The interaction of dibromobenzene derivatives with surfaces, such as silicon, has been a subject of study to understand their potential applications in material science and nanotechnology. Investigations using scanning tunneling microscopy (STM) and computational modeling have provided insights into the atomic reactions and bonding mechanisms of dibromobenzenes on silicon surfaces, highlighting their utility in surface modification and the fabrication of silicon-based devices (Dobrin, Harikumar, & Polanyi, 2004).

Mechanism of Action

A study has suggested that 4,5-Dibromobenzene-1,2-diamine may have potential as a cancer treatment. It was found to selectively kill cancer cells when used in combination with standard chemotherapy and radiotherapy .

Safety and Hazards

When handling 4,5-Dibromobenzene-1,2-diamine, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and do not ingest. If swallowed, seek immediate medical assistance. Ensure adequate ventilation and wear personal protective equipment/face protection .

Future Directions

Given the potential of 4,5-Dibromobenzene-1,2-diamine in cancer treatment , future research could focus on further exploring its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

4,5-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXGKCVKGXHPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480013
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49764-63-8
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1,2-phenylenediamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4,5-dibromo-2-nitroaniline (3.35 g, 11.32 mmol) in EtOAc (150 mL) was added stannous chloride dihydrate (12.8 g, 56.74 mmol), the mixture was stirred at 75° C. for 16 h, then allowed to cool to room temperature and poured into ice-water (about 150 mL). To the mixture was added 1N aq NaOH with vigorous stirring to take the pH to 9 (pH paper). The resulting thick yellow white emulsion was extracted with EtOAc (3×100 mL). The organic extracts were combined, washed with brine (2×50 mL), dried (over Na2SO4) and evaporated to dryness. The residual solid was dried under 1 mmHg at 40° C. for 14 h giving 2.92 g (97%) of 4,5-dibromo-1,2-phenylenediamine as a yellowish powder. Mp 149°-50° C. IR (KBr) 3400, 1623, 1489, 1394, 1271, 868 cm-1. 1H NMR (DMSO-d6) 6.754 (s, 2H), 4.867 (s, 4H).
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3.35 g
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stannous chloride dihydrate
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Synthesis routes and methods II

Procedure details

Five grams of 3,4-dibromo-6-nitroaniline were suspended in 200 ml. of anhydrous ethanol to which was added about 10 g. of Raney nickel. The hydrogenation mixture was placed in a low pressure hydrogenation apparatus at a hydrogen pressure of 55 psi. A rapid uptake of hydrogen occurred which ceased after about 25 minutes, at which time the deep yellow color originally present had been discharged indicating complete reduction of the nitro group to an amino group. The hydrogenation was continued for another half hour and the hydrogenation mixture was then worked up by filtering off the catalyst, washing the filtered catalyst, and stripping the volatile constituents from the filtrate. A yield of 4.1 g. of 4,5-dibromo-o-phenylenediamine was obtained.
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Synthesis routes and methods III

Procedure details

Following the procedure of Example 9, 5 g. of 3,4-dibromo-6-nitroaniline were reduced in anhydrous ethanol with Raney nickel to yield 4,5-dibromo-o-phenylenediamine which was not isolated but mixed immediately with 2.47 g. of 2-ketoglutaric acid. One hundred ml. of ethanol were added and the mixture heated to refluxing temperature for 3 hours. 3 gms. of β-(6,7-dibromo-3,4-dihydro-3-oxo-2-quinoxaline)propionic acid were obtained melting at 249°-250° C. The free acid was converted to the corresponding ethyl ester by the procedure of Example 8. Ethyl β-(6,7-dibromo-3,4-dihydro-3-oxo-2-quinoxaline)propionate thus prepared melted at 189°-190° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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